4-(Phenylthio)octanophenone
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Overview
Description
4-(Phenylthio)octanophenone is an organic compound with the molecular formula C20H24OS. It is characterized by a phenylthio group attached to the fourth carbon of an octanophenone chain. This compound is known for its low solubility in water and is typically utilized in organic solvents for chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Phenylthio)octanophenone involves several steps. One common method includes the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the efficiency and yield of the synthetic process. This includes the use of recyclable reaction materials, solvents, and water, making the process environmentally friendly by minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)octanophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
4-(Phenylthio)octanophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)octanophenone involves its interaction with specific molecular targets and pathways. The phenylthio group plays a crucial role in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on its specific application and the environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylthio)benzenethiol
- 4-(Phenylthio)benzaldehyde
- 4-(Phenylthio)acetophenone
Uniqueness
4-(Phenylthio)octanophenone is unique due to its specific structure, which includes a phenylthio group attached to an octanophenone chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C20H24OS |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(4-phenylsulfanylphenyl)octan-1-one |
InChI |
InChI=1S/C20H24OS/c1-2-3-4-5-9-12-20(21)17-13-15-19(16-14-17)22-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3 |
InChI Key |
JNGALPZRHWQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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